2-(2-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
Chemical Reactions Analysis
Thiophene, a component of this compound, is known to easily react with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Crystal Structure Analysis
Research has demonstrated the importance of crystallography in understanding the molecular and extended conformations of compounds related to 2-(2-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For instance, the study by Kido et al. (1994) on OPC-21268, a compound structurally similar to the one , highlights the utility of crystal structure analysis in revealing molecular interactions and stability mechanisms, such as intermolecular hydrogen bonding, which are critical for designing molecules with desired physical and chemical properties (Kido, Kondo, Yamashita, & Ogawa, 1994).
Synthetic Chemistry and Drug Development
Synthetic chemistry studies focus on the synthesis and functionalization of complex molecules for various applications, including drug development. Research by Elfekki et al. (2014) on methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, similar in complexity to the compound of interest, showcases the synthesis of molecules with potential anti-cancer activity. These studies are pivotal in the search for new chemotherapeutic agents and provide a foundation for the development of drugs targeting specific cellular mechanisms (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Pharmacology and Biological Studies
Research in pharmacology often involves studying the biological activities of compounds and their potential as therapeutic agents. For instance, the work by Kaya et al. (2017) on the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives, utilizing 3-methoxyphenol as a starting substance, highlights the exploration of compounds for antimicrobial and cytotoxic activities. Such studies contribute to the identification of new molecules with potential therapeutic applications, including the treatment of cancer and infectious diseases (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).
Future Directions
Thiophene and its substituted derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-7-2-3-8-20(19)29-15-22(26)24-17-10-11-18-16(14-17)6-4-12-25(18)23(27)21-9-5-13-30-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEKZSDGUCXTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
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